5-Phenylthiophene-2-sulfonyl chloride
Overview
Description
5-Phenylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClO2S2 . It is also referred to as 5-(phenylthio)-2-sulfonyl chloride or PTSC. This compound has a molecular weight of 258.7 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Phenylthiophene-2-sulfonyl chloride consists of a thiophene ring attached to a phenyl group and a sulfonyl chloride group . The InChI string representation of its structure isInChI=1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
. Physical And Chemical Properties Analysis
5-Phenylthiophene-2-sulfonyl chloride has a molecular weight of 258.7 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 70.8 Ų .Scientific Research Applications
Synthesis of Substituted Thiophenes
5-Phenylthiophene-2-sulfonyl chloride is used in the synthesis of various substituted thiophenes, which have a wide range of applications in organic chemistry and material science. For instance, thiophene derivatives can be utilized in synthesizing thienothiazoles, a class of compounds with potential applications in various fields including pharmaceuticals and materials science (Abramenko, Ponomareva, & Priklonskikh, 1979).
Preparation of Functional Aromatic Multisulfonyl Chlorides
5-Phenylthiophene-2-sulfonyl chloride plays a crucial role in the preparation of functional aromatic multisulfonyl chlorides. These compounds serve as pivotal intermediates in the synthesis of complex organic molecules, including dendritic structures, which are significant in drug discovery, materials science, and nanotechnology (Percec et al., 2001).
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives, synthesized using 5-Phenylthiophene-2-sulfonyl chloride, have shown promising results in various biological applications. For instance, they have been evaluated for their urease inhibition and antibacterial activities, which are crucial in the development of new pharmaceuticals and treatments for various diseases (Noreen et al., 2017).
Development of Polymer-Supported Reagents
5-Phenylthiophene-2-sulfonyl chloride is utilized in the development of polymer-supported sulfonyl chloride reagents. These are used in solid-phase synthesis, a technique that is increasingly important in the rapid development of new chemical entities for drug discovery and other applications (Holte, Thijs, & Zwanenburg, 1998).
Fluorescent Molecular Probes
In the field of biochemistry, derivatives of 5-Phenylthiophene-2-sulfonyl chloride have been used to develop fluorescent molecular probes. These probes are significant for studying various biological events and processes due to their sensitivity and specificity (Diwu et al., 1997).
Ruthenium-Catalyzed Sulfonation
5-Phenylthiophene-2-sulfonyl chloride is involved in ruthenium-catalyzed sulfonation processes. Such processes are essential for achieving regioselective sulfonation in organic synthesis, which is a key step in the development of many pharmaceuticals and fine chemicals (Saidi et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-phenylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKTBLHJKMFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540459 | |
Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-2-sulfonyl chloride | |
CAS RN |
97272-02-1 | |
Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylthiophene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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